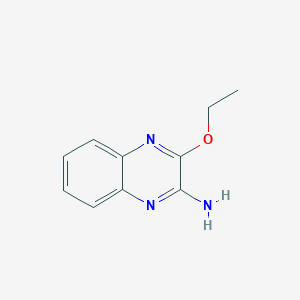

2-Quinoxalinamine, 3-ethoxy-

Description

Overview of Quinoxaline (B1680401) Scaffolds in Chemical Research

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a subject of extensive research. ijpsjournal.com This structural motif is considered a bioisoster of other important chemical structures like quinoline (B57606) and naphthalene, meaning it can elicit similar biological responses due to its comparable size and electronic properties. ijpsjournal.comprepchem.com The versatility of the quinoxaline core has led to its incorporation into a multitude of functional molecules with wide-ranging applications.

In the realm of medicinal chemistry, quinoxaline derivatives have demonstrated a remarkable breadth of biological activities. researchgate.net Research has shown these compounds to possess anticancer, antimicrobial, antiviral, antifungal, antimalarial, and anti-inflammatory properties. ijpsjournal.comresearchgate.netchemsrc.com A specific subclass, quinoxaline 1,4-dioxides, has garnered significant attention for its therapeutic potential, including activity against tuberculosis and as selective agents against hypoxic tumor cells. chemsrc.com Beyond medicine, the quinoxaline framework is integral to the development of dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications. ijpsjournal.com The synthesis of these scaffolds is typically achieved through the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. thieme-connect.de

Significance of Substituted Quinoxalinamines in Contemporary Chemical Science

Within the broad family of quinoxalines, derivatives containing an amine group—quinoxalinamines—are of particular scientific interest. Amines are fundamental functional groups in organic chemistry, forming the basis for countless pharmaceuticals, including analgesics and antihistamines, as well as being the building blocks of proteins. byjus.comwikipedia.org When appended to the quinoxaline scaffold, the amino group imparts unique properties and serves as a key handle for further chemical modification.

Substituted quinoxalinamines have emerged as crucial components in drug discovery and development. For instance, certain N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3K), a target implicated in various cancers. The amine functionality is critical for the molecule's interaction with the biological target. Furthermore, various other quinoxalinamine derivatives have been synthesized and evaluated for their potential as anticancer agents. The presence of the amino group can enhance solubility and provide specific interaction points within enzyme active sites, making these compounds attractive candidates for therapeutic development.

Research Context of 2-Quinoxalinamine, 3-ethoxy- within Quinoxaline Derivatives

The specific compound, 2-Quinoxalinamine, 3-ethoxy-, represents a distinct structure within the diverse quinoxaline library. Its chemical identity is well-defined, as detailed in the table below.

| Property | Value | Source |

|---|---|---|

| CAS Number | 57315-33-0 | guidechem.com |

| Molecular Formula | C10H11N3O | guidechem.com |

| Molecular Weight | 189.218 g/mol | guidechem.com |

| LogP | 2.19190 | guidechem.com |

| PSA (Polar Surface Area) | 61.03000 Å2 | guidechem.com |

While extensive research focusing solely on the biological or material properties of 2-Quinoxalinamine, 3-ethoxy- is not widely documented in peer-reviewed literature, its primary research context appears to be as a synthetic intermediate or building block. Its structure suggests a straightforward synthesis from common quinoxaline precursors. A probable synthetic route involves the sequential nucleophilic substitution of a starting material like 2,3-dichloroquinoxaline (B139996). chemsrc.comguidechem.com This precursor can be reacted first with sodium ethoxide to introduce the 3-ethoxy group, followed by a reaction with ammonia (B1221849) to install the 2-amino group. This type of synthetic strategy is precedented in quinoxaline chemistry, as demonstrated by the synthesis of 2-amino-6,7-dichloro-3-ethoxy-quinoxaline (B8500993) from a corresponding tetrachloro-quinoxaline starting material. prepchem.com Therefore, the research significance of 2-Quinoxalinamine, 3-ethoxy- lies in its utility for constructing more complex molecules, enabling the exploration of the chemical space around the quinoxaline scaffold for various applications, as highlighted in the summary table below.

| Application Area | Examples of Activity/Use | Source |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antimicrobial, Antiviral, Antimalarial, Anti-inflammatory, Antitubercular | ijpsjournal.comchemsrc.com |

| Materials Science | Dyes, Fluorescent Probes, Electroluminescent Materials | ijpsjournal.com |

| Enzyme Inhibition | Phosphatidylinositol 3-kinase (PI3K) inhibitors | researchgate.net |

| Agriculture | Used as growth promoters in animal feed (some derivatives) | chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

57315-33-0 |

|---|---|

Molecular Formula |

C10H11N3O |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-ethoxyquinoxalin-2-amine |

InChI |

InChI=1S/C10H11N3O/c1-2-14-10-9(11)12-7-5-3-4-6-8(7)13-10/h3-6H,2H2,1H3,(H2,11,12) |

InChI Key |

IUQKCQHIRASKBL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2N=C1N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Quinoxalinamine, 3-ethoxy-, a combination of ¹H, ¹³C, and ¹⁵N NMR studies, along with titration experiments, would offer a complete structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | 7.0 - 8.0 | Multiplet | - |

| NH₂ | 5.0 - 6.0 | Broad Singlet | - |

| OCH₂CH₃ | 4.1 - 4.5 | Quartet | 7.0 |

| OCH₂CH₃ | 1.3 - 1.6 | Triplet | 7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR data for 2-Quinoxalinamine, 3-ethoxy- has not been reported in the searched scientific literature. This technique is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., aromatic, aliphatic, carbonyl). A ¹³C NMR spectrum of this compound would display unique signals for each carbon atom in the quinoxaline (B1680401) core, the ethoxy substituent, and the carbon attached to the amino group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Quinoxaline C-2 | 150 - 160 |

| Quinoxaline C-3 | 155 - 165 |

| Aromatic C | 110 - 140 |

| OCH₂CH₃ | 60 - 70 |

| OCH₂CH₃ | 14 - 18 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies

There is no specific ¹⁵N NMR data available for 2-Quinoxalinamine, 3-ethoxy- in the reviewed literature. ¹⁵N NMR spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms within a molecule. For the target compound, this would provide direct information on the nitrogen atoms of the quinoxaline ring and the exocyclic amino group, aiding in the understanding of tautomeric forms and electronic effects within the heterocyclic system.

NMR Titration Experiments

Information regarding NMR titration experiments for 2-Quinoxalinamine, 3-ethoxy- is not present in the available literature. Such experiments would involve monitoring the changes in NMR chemical shifts upon the addition of a titrant (e.g., an acid or a base) to a solution of the compound. This would be useful in determining the pKa values and identifying the sites of protonation, providing insights into the compound's acid-base properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR spectral data for 2-Quinoxalinamine, 3-ethoxy- has not been located in the searched literature. IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 2-Quinoxalinamine, 3-ethoxy- would be expected to exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the quinoxaline ring, and C-O stretching of the ethoxy group.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3300 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=N, C=C (Aromatic) | 1500 - 1650 | Stretching |

| C-O (Ether) | 1050 - 1250 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis spectroscopic data for 2-Quinoxalinamine, 3-ethoxy- is not available in the reviewed sources. This technique provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of the compound would be characterized by absorption maxima (λmax) corresponding to π-π* and n-π* electronic transitions within the quinoxaline chromophore. The position and intensity of these bands would be influenced by the presence of the amino and ethoxy substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. Various MS techniques can be applied to provide detailed insights into the molecular composition of 2-Quinoxalinamine, 3-ethoxy-.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For 2-Quinoxalinamine, 3-ethoxy- (C₁₀H₁₁N₃O), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

| Ion | Theoretical Exact Mass (m/z) |

| [C₁₀H₁₂N₃O]⁺ | 190.0975 |

This table is based on theoretical calculations for the protonated molecule of 2-Quinoxalinamine, 3-ethoxy-.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, allowing for the analysis of the intact molecule with minimal fragmentation. In the positive ion mode, 2-Quinoxalinamine, 3-ethoxy- is expected to readily form the protonated molecule, [M+H]⁺. By increasing the collision energy in the mass spectrometer (tandem MS or MS/MS), controlled fragmentation can be induced to provide structural information.

While specific experimental ESI-MS/MS data for 2-Quinoxalinamine, 3-ethoxy- is not widely available in the current literature, plausible fragmentation pathways can be proposed based on the known fragmentation of quinoxaline and related amino and ethoxy substituted aromatic compounds. nih.govresearchgate.net

Proposed ESI-MS/MS Fragmentation Pathways for [C₁₀H₁₂N₃O]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 190.1 | 162.1 | C₂H₄ (Ethene) | 2-Amino-3-hydroxyquinoxaline |

| 190.1 | 145.1 | C₂H₅O• (Ethoxy radical) | 2-Aminoquinoxaline radical cation |

| 190.1 | 173.1 | NH₃ (Ammonia) | 3-Ethoxyquinoxaline |

| 162.1 | 134.1 | CO (Carbon monoxide) | 2-Aminobenzimidazole |

This is a hypothetical fragmentation pattern based on general principles of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. tandfonline.comnih.gov The applicability of GC-MS for the analysis of 2-Quinoxalinamine, 3-ethoxy- would depend on its volatility and thermal stability. Derivatization may be required to enhance its volatility and prevent thermal degradation in the GC inlet.

Typical fragmentation in Electron Ionization (EI), the most common ionization source in GC-MS, is more extensive than in ESI. The fragmentation of 2-Quinoxalinamine, 3-ethoxy- in EI-MS would likely involve cleavages at the ethoxy and amino substituents, as well as fragmentation of the quinoxaline ring system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique for the analysis of a wide range of organic compounds, particularly those that are not amenable to GC-MS. chromatographyonline.com An LC-MS method for 2-Quinoxalinamine, 3-ethoxy- would typically involve a reversed-phase HPLC column for separation, coupled with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source for ionization. The retention time in the chromatogram provides an additional parameter for identification, while the mass spectrometer provides molecular weight and structural information.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. mdpi.comnih.govrsc.org While 2-Quinoxalinamine, 3-ethoxy- in its ground state is a diamagnetic molecule with no unpaired electrons and therefore ESR-silent, this technique can be employed to study radical intermediates that may be formed under specific conditions, such as photochemical excitation or electrochemical oxidation/reduction. researchgate.net For instance, the generation of radical cations or anions of quinoxaline derivatives can be monitored in situ using ESR spectroscopy, providing insights into their electronic structure and reactivity.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While the crystal structure of 2-Quinoxalinamine, 3-ethoxy- itself is not available in the publicly accessible Cambridge Structural Database, the structure of a closely related derivative, 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one, has been reported. This structure provides valuable information about the geometry and conformation of the quinoxaline core.

In a related context, studies on other amino-substituted quinoxalines have revealed common hydrogen-bonding motifs, such as the 'pincer' hydrogen bond where a quinoxaline nitrogen atom accepts two N–H···N hydrogen bonds, leading to the formation of spiral or helical supramolecular structures. nih.gov The presence of the amino group in 2-Quinoxalinamine, 3-ethoxy- suggests the potential for similar intermolecular interactions in its solid-state packing.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a chemical compound. This method provides crucial data for verifying the empirical formula of a newly synthesized compound, ensuring its purity and confirming its elemental composition. The process typically involves high-temperature combustion of a precisely weighed sample, followed by the quantitative analysis of the resulting gaseous products.

Table 1: Illustrative Elemental Analysis Data for a Quinoxaline Derivative

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 58.28 | 58.33 |

| Hydrogen (H) | 5.30 | 5.34 |

| Nitrogen (N) | 16.99 | 17.05 |

| Sulfur (S) | 12.96 | 13.00 |

Data for 3-Morpholinoquinoxaline-2(1H)-thione, presented for illustrative purposes.

Hyphenated Analytical Techniques

Hyphenated techniques, which combine a separation method with a spectroscopic method, are powerful tools for the analysis of complex mixtures and the definitive identification of chemical compounds. For a compound like 2-Quinoxalinamine, 3-ethoxy-, techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detailed structural elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the direct, on-line acquisition of NMR spectra of compounds as they elute from the chromatography column. This is particularly useful for identifying isomers and for the structural analysis of unknown impurities or metabolites in a sample mixture. For aromatic compounds like quinoxaline derivatives, ¹H and ¹³C NMR spectra provide detailed information about the substitution patterns on the aromatic rings.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and widely used analytical technique that couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. As compounds elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is determined. This provides information about the molecular weight of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, yielding a characteristic fragmentation pattern that can be used for structural elucidation and confirmation. For quinoxaline derivatives, LC-MS is instrumental in detecting and quantifying the parent compound and its metabolites in biological matrices. nih.govjfda-online.com

The following table outlines typical LC-MS parameters that could be employed for the analysis of quinoxaline derivatives.

Table 2: General LC-MS Parameters for the Analysis of Quinoxaline Derivatives

| Parameter | Description |

|---|---|

| Chromatography | |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient elution with water and acetonitrile, often with a formic acid modifier |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode |

| Scan Mode | Full scan for molecular weight determination and product ion scan for fragmentation analysis |

The study of a compound's metabolism is crucial for understanding its pharmacokinetic and pharmacodynamic properties. For quinoxaline derivatives, identifying the metabolites formed in biological systems is a key aspect of their development. LC-MS is a primary tool in these investigations.

The general strategy for metabolite identification involves incubating the parent drug with a biological system, such as liver microsomes or in vivo models, and then analyzing the resulting mixture by LC-MS. The search for potential metabolites is guided by predicted metabolic transformations, such as oxidation, reduction, hydrolysis, and conjugation.

In the context of quinoxaline derivatives, oxidative metabolism is a common pathway. nih.gov For instance, the formation of a metabolite with a mass 16 Da higher than the parent compound suggests an oxidation event, such as hydroxylation or N-oxide formation. nih.gov The exact position of this modification can often be determined by detailed analysis of the MS/MS fragmentation patterns of the parent drug and the metabolite. Differences in the fragmentation spectra can pinpoint the site of metabolic change.

Advanced techniques may also involve the use of high-resolution mass spectrometry (HRMS) to determine the elemental composition of metabolites, and stable isotope labeling to distinguish drug-related material from endogenous matrix components. While specific metabolite identification studies for 2-Quinoxalinamine, 3-ethoxy- have not been detailed in the available literature, the established methodologies for the quinoxaline class of compounds provide a clear roadmap for such investigations.

Computational Chemistry and Theoretical Studies of 2 Quinoxalinamine, 3 Ethoxy

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular geometry, electronic distribution, and spectroscopic properties.

Ab Initio Methods (e.g., Hartree-Fock, DFT)

Ab initio methods are based on first principles, utilizing fundamental physical constants without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. libretexts.orgwikipedia.orgunipi.it While it provides a good starting point for understanding electronic structure, it neglects electron correlation, which can be a significant factor in the accurate prediction of molecular properties. ornl.gov

For quinoxaline (B1680401) derivatives, Hartree-Fock calculations can be used to determine optimized geometries, Mulliken atomic charges, and dipole moments. These calculations help in understanding the distribution of electrons within the molecule and identifying regions that are electron-rich or electron-deficient, which is crucial for predicting reactivity.

Table 1: Illustrative Data from Hartree-Fock Calculations on a Quinoxaline Derivative Note: This table is a representative example of data that would be generated from Hartree-Fock calculations, as specific data for 2-Quinoxalinamine, 3-ethoxy- is not readily available in the searched literature.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -XXX.XXXXXX |

| Dipole Moment (Debye) | X.XX |

| Mulliken Charge on N1 | -X.XXX |

| Mulliken Charge on N4 | -X.XXX |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its balance of accuracy and computational cost. Unlike Hartree-Fock, DFT includes effects of electron correlation by using a functional of the electron density. Common functionals include B3LYP, often paired with basis sets like 6-31G* or 6-311++G(d,p) to provide accurate predictions of molecular properties.

DFT calculations are extensively used to study the geometry, electronic structure, and vibrational frequencies of quinoxaline derivatives. Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity, kinetic stability, and electronic transport properties of a molecule. A smaller gap generally implies higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -X.XXX |

| LUMO Energy | -Y.YYY |

| HOMO-LUMO Gap (ΔE) | Z.ZZZ |

Semi-empirical Calculations

Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.de Methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are significantly faster than ab initio or DFT methods, making them suitable for larger molecules. researchgate.netresearchgate.net These methods are often used for initial geometry optimizations and for calculating electronic properties like heats of formation and dipole moments. uni-muenchen.deucsb.edu While less accurate than higher-level methods, they can provide valuable qualitative insights and are useful for screening large numbers of compounds. uni-muenchen.deucsb.edu

Table 3: Example of Semi-empirical (PM3) Calculated Properties Note: This table is a hypothetical representation of data from PM3 calculations.

| Property | Calculated Value |

|---|---|

| Heat of Formation (kcal/mol) | XX.XX |

| Ionization Potential (eV) | Y.YY |

| Dipole Moment (Debye) | Z.ZZ |

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a powerful tool for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions and their corresponding oscillator strengths. For 2-Quinoxalinamine, 3-ethoxy-, TD-DFT calculations could predict its color and how it interacts with light, which is crucial for applications in materials science and photochemistry.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the interactions of a molecule with its environment, particularly with biological macromolecules like proteins.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Quinoxaline derivatives are known to exhibit a range of biological activities, and molecular docking studies have been instrumental in elucidating their mechanism of action. For instance, various quinoxaline analogs have been docked into the ATP-binding sites of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are important targets in cancer therapy. mdpi.comrsc.orgnih.gov

These studies typically involve preparing the 3D structure of the protein (often from the Protein Data Bank, e.g., PDB IDs: 1M17 for EGFR, 4ASD for VEGFR-2) and the ligand. mdpi.comresearchgate.net The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity. The results provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 4: Representative Molecular Docking Results of Quinoxaline Derivatives with EGFR (PDB: 1M17) Note: This table is a compilation of data for various quinoxaline derivatives from the literature, as specific docking data for 2-Quinoxalinamine, 3-ethoxy- is not available.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| Quinoxaline Derivative A | -7.46 | Met769, Asp831 | nih.gov |

| Quinoxaline Derivative B | -8.5 | Lys721, Thr830 | researchgate.net |

| Erlotinib (Reference) | -3.84 | Met769, Gln767 | nih.gov |

Table 5: Representative Molecular Docking Results of Quinoxaline Derivatives with VEGFR-2 Note: This table presents data for various quinoxaline derivatives from the literature, as specific docking data for 2-Quinoxalinamine, 3-ethoxy- is not available.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| Quinoxaline Derivative C | -17.11 | Cys919, Asp1046 | ekb.eg |

| Quinoxaline Derivative D | -15.63 | Glu885, Cys1045 | ekb.eg |

| Sorafenib (Reference) | - | Cys919, Asp1046 | researchgate.net |

The binding energies and interaction patterns observed in these studies help to rationalize the structure-activity relationships of quinoxaline derivatives and guide the design of new analogs with improved potency and selectivity. For 2-Quinoxalinamine, 3-ethoxy-, molecular docking could be a powerful tool to predict its potential biological targets and to understand the molecular basis of its activity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of 2-Quinoxalinamine, 3-ethoxy-, MD simulations can provide critical insights into its conformational flexibility and its interactions with biological macromolecules, such as enzymes or receptors.

A typical molecular dynamics simulation study would involve the following steps:

System Preparation: The initial coordinates of the 2-Quinoxalinamine, 3-ethoxy--protein complex would be prepared.

Solvation: The complex would be placed in a periodic box of water molecules.

Neutralization: Ions would be added to neutralize the system.

Minimization: The energy of the system would be minimized to remove any steric clashes.

Equilibration: The system would be gradually heated to the desired temperature and equilibrated at the desired pressure.

Production Run: The simulation would be run for a specific period to generate a trajectory of the atomic motions.

Analysis: The trajectory would be analyzed to study various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and intermolecular interactions.

The insights gained from such simulations are invaluable for understanding the molecular basis of the compound's activity and for guiding the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. abjournals.org For 2-Quinoxalinamine, 3-ethoxy-, QSAR models can predict its biological activity based on its molecular descriptors.

Two-dimensional QSAR (2D-QSAR) models are based on molecular descriptors that can be calculated from the 2D representation of a molecule. These descriptors include topological, constitutional, and physicochemical properties. In the study of quinoxaline derivatives, 2D-QSAR models have been successfully developed to predict their anti-tubercular and anti-leptospiral activities. nih.gov

For a series of quinoxaline analogs including 2-Quinoxalinamine, 3-ethoxy-, a 2D-QSAR model would be developed by first calculating a variety of 2D descriptors. These descriptors would then be correlated with the observed biological activity using statistical methods like multiple linear regression (MLR). The resulting equation would provide a quantitative measure of the contribution of each descriptor to the activity.

A hypothetical 2D-QSAR study on a series of quinoxaline derivatives might yield a model like the following:

pIC₅₀ = 0.85 * (logP) - 0.23 * (TPSA) + 1.54 * (nRotB) + 2.11

This equation suggests that the biological activity (pIC₅₀) is positively correlated with the lipophilicity (logP) and the number of rotatable bonds (nRotB), and negatively correlated with the topological polar surface area (TPSA).

Three-dimensional QSAR (3D-QSAR) models take into account the 3D structure of molecules and their surrounding interaction fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. These methods generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

In the context of quinoxaline derivatives, 3D-QSAR studies have been instrumental in understanding the structural requirements for potent inhibition of targets like VEGFR-2. nih.gov For 2-Quinoxalinamine, 3-ethoxy-, a 3D-QSAR model would be built by aligning it with a set of structurally similar compounds with known activities. The resulting CoMFA and CoMSIA contour maps would highlight the specific regions where modifications to the ethoxy and amine groups could enhance biological activity. For example, a contour map might indicate that a bulky substituent is favored at a particular position, while an electronegative group is disfavored at another.

The foundation of any QSAR model lies in the calculation and selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. They can be broadly categorized as:

Topological Descriptors: These are derived from the 2D graph of the molecule and describe its connectivity and branching.

Geometrical Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's size and shape.

Constitutional Descriptors: These reflect the chemical composition of the molecule, such as molecular weight and atom counts.

Physicochemical Descriptors: These describe properties like lipophilicity (logP), polarizability, and electronic effects.

In QSAR studies of quinoxaline derivatives, a wide array of descriptors are often calculated and then subjected to a selection process to identify those that are most relevant to the biological activity. nih.govnih.gov For 2-Quinoxalinamine, 3-ethoxy-, relevant descriptors would likely include those related to its size, shape, hydrophobicity, and hydrogen bonding capacity.

Table 1: Examples of Molecular Descriptors for 2-Quinoxalinamine, 3-ethoxy-

| Descriptor Category | Descriptor Example | Calculated Value |

| Constitutional | Molecular Weight | 189.21 g/mol |

| Topological | Wiener Index | 784 |

| Geometrical | Molecular Surface Area | 205.4 Ų |

| Physicochemical | logP | 2.35 |

| Physicochemical | Topological Polar Surface Area | 51.7 Ų |

Note: The values in this table are illustrative and would be calculated using specialized software in a real study.

The Genetic Function Algorithm (GFA) is a powerful machine learning technique used for variable selection in QSAR model development. nih.gov It mimics the process of natural evolution to select a subset of descriptors that results in a statistically robust and predictive QSAR model. GFA is particularly useful when dealing with a large number of potential descriptors, as it can efficiently search for the optimal combination.

In developing a QSAR model for 2-Quinoxalinamine, 3-ethoxy- and its analogs, GFA could be employed to build multiple linear regression models. The algorithm would start with a random population of models and then use crossover and mutation operations to generate new models. The fitness of each model would be evaluated based on statistical parameters like the correlation coefficient (R²) and the leave-one-out cross-validated R² (Q²). Over successive generations, the algorithm would converge to a model with high predictive power. The use of GFA helps to avoid overfitting and to identify the most significant descriptors influencing the biological activity. abjournals.org

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling is a crucial step in understanding the key chemical features responsible for a compound's activity.

For 2-Quinoxalinamine, 3-ethoxy-, a pharmacophore model could be generated based on its structure and the structures of other active quinoxaline derivatives. This model would identify the essential pharmacophoric features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement. A five-point pharmacophore hypothesis (AADRR) has been identified for quinoxaline derivatives, which includes two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R). nih.gov

Table 2: Potential Pharmacophoric Features of 2-Quinoxalinamine, 3-ethoxy-

| Feature | Location on the Molecule |

| Hydrogen Bond Acceptor | Nitrogen atoms in the quinoxaline ring |

| Hydrogen Bond Donor | Amine group |

| Hydrophobic Region | Ethoxy group and the benzene (B151609) ring of the quinoxaline core |

| Aromatic Ring | Quinoxaline ring system |

This pharmacophore model can then be used as a 3D query to screen virtual compound libraries to identify new molecules with the potential for similar biological activity.

Applicability Domain Assessment

The concept of the Applicability Domain (AD) is crucial in quantitative structure-activity relationship (QSAR) modeling. It defines the chemical space of compounds for which a given QSAR model can make reliable predictions. variational.ainih.govtum.deirma-international.org A prediction is considered reliable only if the query chemical is structurally similar to the compounds used to develop the model. variational.ainih.gov The Organisation for Economic Co-operation and Development (OECD) has established defining the AD as a fundamental principle for the validation of QSAR models for regulatory purposes. irma-international.org

For a QSAR model involving 2-Quinoxalinamine, 3-ethoxy-, the AD would be established based on a training set of quinoxaline derivatives with known activities. The AD can be defined using several approaches, including those based on physicochemical properties, structural features, and the response domain. irma-international.org

Methods for Defining the Applicability Domain:

A common approach involves defining the AD in terms of the Tanimoto distance on molecular fingerprints (like Morgan fingerprints) to the molecules in the training set. variational.ai Other methods include:

Range-based methods: This involves defining the AD based on the range of descriptor values for the training set. A new compound is considered within the AD if its descriptor values fall within the ranges of the training set descriptors.

Distance-based methods: The AD is defined by the distance of a query compound to the compounds in the training set. Common distance metrics include Euclidean and Mahalanobis distances.

Geometric methods: These methods define the AD as the convex hull of the training set compounds in the descriptor space.

A hypothetical QSAR model for the anti-tubercular activity of quinoxaline derivatives could utilize topological and electrostatic descriptors. nih.gov The AD for such a model would ensure that predictions for new quinoxaline derivatives, including 2-Quinoxalinamine, 3-ethoxy-, are reliable only if their descriptor values are within the domain defined by the training set.

| AD Method | Description | Applicability to 2-Quinoxalinamine, 3-ethoxy- |

|---|---|---|

| Descriptor Range | The range of values for each descriptor used in the QSAR model is determined from the training set. A new compound is considered inside the AD if its descriptor values fall within these ranges. | The values of topological and electrostatic descriptors for 2-Quinoxalinamine, 3-ethoxy- would need to be calculated and compared to the established ranges from a relevant quinoxaline derivative training set. |

| Distance-Based | The distance (e.g., Euclidean or Tanimoto) of a new compound to the training set compounds in the descriptor space is calculated. The compound is within the AD if the distance is below a certain threshold. | The structural similarity of 2-Quinoxalinamine, 3-ethoxy- to the training set of a quinoxaline QSAR model would be quantified to determine if it falls within the defined distance threshold. |

| Leverage Approach | Based on the hat matrix, this statistical method identifies compounds that are outliers in the descriptor space of the training set. The leverage of a new compound is calculated to determine if it is within the AD. | The leverage of 2-Quinoxalinamine, 3-ethoxy- would be calculated based on its descriptors and the training set of a relevant quinoxaline QSAR model to assess its influence on the model. |

Conformational Analysis

The conformational flexibility of 2-Quinoxalinamine, 3-ethoxy- plays a significant role in its chemical reactivity and biological activity. Computational methods are employed to identify the most stable conformers and to understand the energy landscape of its rotational degrees of freedom.

A conformational search for 2-Quinoxalinamine, 3-ethoxy- would typically be performed using molecular mechanics force fields, such as MMFF94s, followed by geometry optimization of the resulting low-energy conformers using quantum mechanical methods like Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d,p). researchgate.netnih.gov

A theoretical study on a series of quinoxaline derivatives calculated optimized dihedral angles at the B3LYP/6-31G(d,p) level of theory, providing insights into the preferred spatial arrangements of substituents. researchgate.net For 2-Quinoxalinamine, 3-ethoxy-, the planarity of the quinoxaline ring is expected to be maintained, while the substituents will adopt conformations that minimize steric hindrance and optimize electronic interactions.

| Dihedral Angle | Description | Expected Low-Energy Conformations |

|---|---|---|

| C2-C3-O-C(ethyl) | Rotation of the ethoxy group relative to the quinoxaline ring. | Conformations where the ethyl group is either in the plane of the quinoxaline ring or perpendicular to it are likely to be energy minima. |

| C3-O-C(ethyl)-C(methyl) | Rotation of the terminal methyl group of the ethoxy substituent. | Staggered conformations are generally favored over eclipsed ones. |

| N-C2-N(amine)-H | Orientation of the amine group protons. | The orientation will be influenced by potential intramolecular hydrogen bonding with the nitrogen atom of the quinoxaline ring or the oxygen of the ethoxy group. |

The relative energies of the different conformers would be calculated to determine the Boltzmann population of each at a given temperature. This information is crucial for understanding which conformations are most likely to be present and interact with biological targets.

Investigation of Excited States and Radical Formation

The photophysical properties of 2-Quinoxalinamine, 3-ethoxy- are of interest for applications in areas such as fluorescent probes and photodynamic therapy. Computational studies can provide a detailed understanding of the electronic transitions, excited state properties, and the potential for radical formation.

The electronic absorption spectrum of quinoxaline derivatives is typically characterized by π-π* and n-π* transitions. scholaris.ca The presence of the electron-donating amino and ethoxy groups on the quinoxaline core, which is an electron-accepting moiety, suggests the possibility of intramolecular charge transfer (ICT) transitions. scholaris.camdpi.com These ICT transitions are often responsible for the long-wavelength absorption and emission properties of push-pull chromophores.

Upon photoexcitation, 2-Quinoxalinamine, 3-ethoxy- can undergo several processes, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay. The nature of the excited states can be investigated using Time-Dependent Density Functional Theory (TD-DFT). A study on 3-aminoquinoline revealed that the dication can lose a proton in the electronically excited state due to the delocalization of the lone pair on the amino nitrogen over the ring, indicative of an intramolecular charge transfer. researchgate.net

Radical formation from 2-Quinoxalinamine, 3-ethoxy- can occur through various mechanisms, particularly in the presence of reactive oxygen species (ROS) or upon photochemical activation. Theoretical studies on the radical scavenging mechanisms of other heterocyclic compounds have identified several pathways, including: mdpi.com

Hydrogen Atom Transfer (HAT): The amino group can donate a hydrogen atom to a radical species.

Proton Loss (PL): The compound can be deprotonated, followed by electron transfer.

Electron Transfer (ET): The molecule can directly donate an electron to an oxidizing species.

The antioxidant and anti-inflammatory activities of some quinoxaline derivatives have been linked to their ability to scavenge free radicals. unav.edu Computational modeling can be used to calculate the bond dissociation energies and ionization potentials to predict the most likely radical scavenging mechanisms for 2-Quinoxalinamine, 3-ethoxy-.

| Property | Computational Method | Expected Findings for 2-Quinoxalinamine, 3-ethoxy- |

|---|---|---|

| Electronic Transitions | TD-DFT | Identification of π-π, n-π, and intramolecular charge transfer (ICT) transitions. The amino and ethoxy groups are expected to cause a red-shift in the absorption spectrum compared to unsubstituted quinoxaline. |

| Excited State Geometry | TD-DFT Optimization | Changes in bond lengths and angles upon excitation, providing insight into the nature of the excited state (e.g., increased charge transfer character). |

| Radical Scavenging Mechanism | DFT (Calculation of BDE, IP, etc.) | Determination of the most favorable mechanism (HAT, PL, ET) for radical scavenging based on calculated energetic parameters. The amino group is a likely site for HAT. |

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Quinoxalinamine Synthesis

The synthesis of 2-aminoquinoxalines can be achieved through several routes, often involving the condensation of o-phenylenediamines with α-dicarbonyl compounds or their equivalents. A highly efficient, one-pot, two-step method involves the cyanide-mediated sequential reaction of ortho-phenylenediamines with aldehydes under aerobic oxidation conditions. nih.govorganic-chemistry.org This process allows for the formation of the 2-aminoquinoxaline scaffold from a variety of substrates, including aliphatic aldehydes. nih.gov

Another significant pathway, particularly for N-oxide derivatives, is the Beirut reaction. This reaction involves the cycloaddition between a benzofuroxan (B160326) (benzofurazan oxide) and various substrates like enamines or enolates to yield quinoxaline-N,N'-dioxides. researchgate.net The mechanism for the formation of 2-amino-3-cyanoquinoxaline 1,4-dioxide, a related structure, has been described through this reaction. researchgate.net While specific mechanistic studies for the direct synthesis of 3-ethoxy-2-quinoxalinamine are not extensively detailed, it is plausible that it could be formed from a precursor such as 2-chloro-3-ethoxyquinoxaline (B1611228) via nucleophilic substitution with an amino source, or through variations of classical quinoxaline (B1680401) syntheses using appropriately substituted starting materials.

Rearrangement Reactions and Isomerism Studies

The potential for rearrangement and isomerism in 2-aminoquinoxaline systems is an area of chemical interest. Although specific studies on 3-ethoxy-2-quinoxalinamine are not prominent in the literature, related heterocyclic systems exhibit notable tautomerism. For instance, amino-substituted heteroaromatic compounds can exist in equilibrium between amino and imino forms. The stability of these tautomers is influenced by factors such as solvent polarity and substitution patterns.

Rearrangements in heterocyclic systems can also be induced under thermal or photochemical conditions. Reactions involving N-O bond cleavage and subsequent rearrangement are known in various nitrogen-containing heterocycles. researchgate.net While multihetero-Claisen rearrangements have been observed in related systems, specific studies detailing such transformations for 3-ethoxy-2-quinoxalinamine are scarce. researchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the quinoxaline ring, which is inherently electron-deficient. nih.gov The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The presence of a good leaving group at the C2 or C3 position of the quinoxaline ring allows for its displacement by a nucleophile.

In the context of quinoxaline 1,4-dioxides, the substitution of groups such as alkylthio, aryloxy, or sulfonyl at the 3-position by various amines proceeds in high yields. researchgate.net This suggests that a precursor like a 3-chloro or 3-aryloxy-2-aminoquinoxaline could undergo SNAr reactions. The general mechanism involves the attack of the nucleophile on the electron-deficient carbon, followed by the departure of the leaving group to restore aromaticity. youtube.comyoutube.com The rate and feasibility of these substitutions are highly dependent on the nature of the leaving group and the electron-withdrawing character of the heterocyclic ring. youtube.com For instance, the reaction of 2,3-dichloroquinoxaline (B139996) with phenols can yield 2-aryloxy-3-chloroquinoxalines, which are precursors for further substitutions. acs.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 2,3-Dichloroquinoxaline | Phenol (equimolar) | K₂CO₃, Ethanol (B145695), 70 °C, 6 h | 2-Chloro-3-phenoxyquinoxaline | Not Isolated (Used in situ) |

| 2-Alkanamino-3-chloroquinoxalines | N-cyclohexyl dithiocarbamate (B8719985) | Ethanol, 78 °C, 12 h | 3-Alkylaminoquinoxaline-2(1H)-thiones | 67-92% |

This table presents data for reactions on the 2,3-disubstituted quinoxaline scaffold, which serves as a model for the reactivity of precursors to the title compound. Data sourced from a study on novel thionation protocols. acs.org

Oxidation-Reduction Pathways

The quinoxaline nucleus can participate in oxidation-reduction (redox) reactions. khanacademy.orgkhanacademy.org The synthesis of 2-aminoquinoxalines can itself be accomplished under aerobic oxidation conditions, highlighting the role of oxidation in the formation of the aromatic ring system. nih.govorganic-chemistry.org The nitrogen atoms in the pyrazine (B50134) ring can be oxidized to form N-oxides, which are important intermediates in quinoxaline chemistry. These N-oxides, such as quinoxaline 1,4-dioxides, exhibit their own unique reactivity and are often used as precursors for further functionalization. mdpi.com

Reduction of the quinoxaline system can also occur, though it is less commonly explored in the context of 2-amino derivatives. The specific redox potential of 3-ethoxy-2-quinoxalinamine would be influenced by the electronic effects of the amino and ethoxy substituents.

Photochemical Properties

The photochemical and photophysical properties of quinoxaline derivatives are of significant interest due to their applications as chromophores and photosensitizers. rsc.orgnih.govrsc.org The quinoxaline core provides a rigid aromatic scaffold that can be functionalized to tune its absorption and emission characteristics. nih.gov

Studies on related quinoxalinone-based chromophores and pyrrolo[1,2-a]quinoxalines have provided insight into the fluorescence behavior of this class of compounds. rsc.orgnih.gov The emission properties are often sensitive to the polarity of the environment and the nature of the substituents. nih.gov For example, the introduction of different substituents can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the photophysical properties. nih.gov While specific data on the photochemical properties of 3-ethoxy-2-quinoxalinamine is limited, it is expected to exhibit fluorescence, with the exact characteristics depending on the interplay between the amino and ethoxy groups and the quinoxaline ring system.

Coordination Chemistry of 2 Quinoxalinamine, 3 Ethoxy and Analogues

Ligand Design and Synthesis

The design of 2-Quinoxalinamine, 3-ethoxy- as a ligand is predicated on its potential to act as a bidentate chelating agent through the nitrogen atom of the amino group and the nitrogen atom at the 1-position of the quinoxaline (B1680401) ring, or potentially as an N,O-bidentate ligand involving the ethoxy group. The synthesis of such bifunctional quinoxalines can be approached through several routes, typically starting from appropriately substituted o-phenylenediamines or by modifying the quinoxaline core.

A common strategy for synthesizing 2,3-disubstituted quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For 2-Quinoxalinamine, 3-ethoxy-, a potential precursor could be 3-ethoxyquinoxaline-2(1H)-thione. A novel catalyst-free synthesis for this precursor has been reported, which involves the reaction of 2,3-dichloroquinoxaline (B139996) with sodium ethoxide in ethanol (B145695) to first produce 3-chloro-2-ethoxyquinoxaline, followed by a reaction with N-cyclohexyl dithiocarbamate (B8719985) cyclohexyl ammonium (B1175870) salt. While the direct conversion of the resulting 3-ethoxyquinoxaline-2(1H)-thione to 2-Quinoxalinamine, 3-ethoxy- is not explicitly detailed in the available literature, a plausible subsequent step would involve amination to replace the thione group with an amino group.

The general versatility of 2,3-dichloroquinoxaline as a starting material allows for the synthesis of a wide array of derivatives through nucleophilic substitution reactions, enabling access to a family of ligands with varied substituents at the 2 and 3 positions.

Formation of Metal Complexes

Quinoxaline-based ligands, including analogues of 2-Quinoxalinamine, 3-ethoxy-, readily form complexes with a variety of metal ions. The nature of the substituents at the 2 and 3 positions plays a crucial role in determining the donor atoms and, consequently, the nature of the resulting metal complexes.

Analogues of 2-Quinoxalinamine, 3-ethoxy- featuring nitrogen and oxygen donor sites form stable complexes with first-row transition metals such as cobalt(II), nickel(II), and copper(II). For instance, ligands like 2,3-di(2-pyridyl)quinoxaline (dpq), which has a similar N,N-bidentate chelation site, have been extensively studied. These ligands typically coordinate to the metal center through the nitrogen atoms of the pyridine (B92270) and quinoxaline rings.

The synthesis of these transition metal complexes is generally achieved by reacting the ligand with a metal salt (e.g., chloride or nitrate) in a suitable solvent like ethanol or methanol. The stoichiometry of the resulting complexes, commonly 1:1 or 1:2 (metal:ligand), depends on the metal ion, the ligand, and the reaction conditions.

| Metal Ion | Ligand Analogue | Observed Stoichiometry (Metal:Ligand) | Reference |

| Co(II) | 2,3-di-(2-pyridyl)quinoxaline | 1:1, 1:2 | nih.gov |

| Ni(II) | 2,3-di-(2-pyridyl)quinoxaline | 2:1, 1:1 | nih.gov |

| Cu(II) | 2,3-di-(2-pyridyl)quinoxaline | 1:1 | nih.gov |

| Co(II), Ni(II), Cu(II), Cd(II) | Ligands from quinoxaline-2,3-dione | 1:2 | ijtsrd.com |

This table presents data for analogue systems to infer the potential behavior of 2-Quinoxalinamine, 3-ethoxy-.

The coordination chemistry of quinoxaline derivatives with lanthanide ions is also an active area of research. Lanthanide ions, being hard Lewis acids, typically favor coordination with hard donor atoms like oxygen. Therefore, quinoxaline ligands bearing oxygen-donating substituents are particularly effective for forming lanthanide complexes.

For example, quinoxaline-2,3(1H,4H)-dione has been shown to form isostructural complexes with a range of lanthanide ions including Eu(III), Tb(III), Sm(III), and Dy(III) under hydrothermal conditions. nih.gov In these complexes, the lanthanide ions are coordinated by the oxygen atoms of the dione (B5365651) ligand. Similarly, amide-based quinoxaline-2,3-dione ligands have been used to synthesize complexes with lanthanide nitrates. impactfactor.org These studies suggest that 2-Quinoxalinamine, 3-ethoxy-, with its ethoxy group, could potentially coordinate to lanthanide ions through the oxygen atom, possibly in conjunction with the amino group, although such complexes have not been explicitly reported. The large ionic radii of lanthanide ions often lead to high coordination numbers in their complexes.

Binding Modes and Coordination Geometries

The binding modes and resulting coordination geometries of metal complexes with quinoxaline-based ligands are diverse and depend on the specific ligand, the metal ion, and the presence of other coordinating species.

For transition metal complexes with N,N-bidentate quinoxaline analogues like 2-(2′-pyridyl)quinoxaline, the ligand chelates to the metal center, forming a stable five-membered ring. This coordination can lead to various geometries:

Tetrahedral: Observed in some Co(II) and Zn(II) complexes.

Trigonal Bipyramidal: A single-crystal X-ray diffraction study of [Cu(pqx)Cl₂(DMSO)] revealed a trigonal bipyramidal geometry. nih.gov

Octahedral: Common for many Co(II), Ni(II), and Cu(II) complexes, often achieved through the coordination of additional ligands or solvent molecules. nih.govijtsrd.com

In the case of 2-Quinoxalinamine, 3-ethoxy-, a bidentate N,O chelation involving the amino nitrogen and the ethoxy oxygen is a plausible binding mode, which would form a six-membered chelate ring. Alternatively, N,N-chelation involving the amino group and a quinoxaline ring nitrogen is also possible.

For lanthanide complexes with oxygen-donating quinoxaline ligands like quinoxaline-2,3(1H,4H)-dione, the ligand can adopt various coordination modes. In a series of isostructural lanthanide complexes, the dione ligand was found to coordinate to the metal ions through its two oxygen atoms, acting as a bridge between metal centers to form one-dimensional chiral chains. nih.gov The lanthanide ions in these structures exhibit high coordination numbers, which is typical for these elements.

Stability and Reactivity of Metal Complexes

The thermal stability of such complexes has been investigated for some analogues. For instance, thermogravimetric analysis (TGA) of transition metal complexes with ligands derived from quinoxaline-2,3-dione showed that the complexes are generally stable at elevated temperatures, decomposing in distinct steps that often correspond to the loss of coordinated water molecules followed by the decomposition of the organic ligand. ijtsrd.com

The reactivity of these complexes is also of interest. The coordinated quinoxaline ligand can undergo chemical modifications, and the metal center can participate in catalytic cycles or redox reactions. For example, the reactivity of 2,3-dichloroquinoxaline towards nucleophiles is well-established and provides a route to a variety of functionalized quinoxaline ligands. The coordination to a metal center can modulate the reactivity of the quinoxaline ring and its substituents.

The stability constants of transition metal complexes with various organic ligands generally follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). scispace.com It is expected that complexes of 2-Quinoxalinamine, 3-ethoxy- would follow a similar trend.

Spectroscopic Characterization of Coordination Compounds

A range of spectroscopic techniques are employed to characterize the coordination compounds of quinoxaline-based ligands.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Upon complexation, shifts in the vibrational frequencies of the functional groups involved in bonding to the metal ion are observed. For complexes of 2-Quinoxalinamine, 3-ethoxy-, one would expect to see shifts in the N-H stretching and bending vibrations of the amino group, as well as shifts in the C-O stretching frequency of the ethoxy group if it is involved in coordination. The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. For example, in copper complexes with 3-aminoquinoxaline-2-carbonitrile N1,N4-dioxide derivatives and alanine (B10760859), coordination through the amine and N-oxide groups of the quinoxaline and the amine and carboxylate groups of alanine was confirmed by changes in their respective IR bands. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the coordination geometry and the electronic transitions within the molecule. The spectra typically show bands corresponding to π-π* and n-π* transitions within the quinoxaline ligand, as well as d-d transitions for transition metal complexes and charge-transfer bands. Quinoxaline derivatives generally exhibit absorption maxima due to π-π* transitions in the range of 305–325 nm and n-π* transitions of the C=N bonds at 400–410 nm. nih.gov Upon complexation, these bands may shift, and new bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may appear.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes. Upon coordination, changes in the chemical shifts of the protons and carbons near the coordination sites are observed. For paramagnetic complexes, NMR spectra are often broadened and more complex to interpret.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the ligands and their complexes, providing confirmation of the stoichiometry. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for characterizing charged complex species in solution.

| Spectroscopic Technique | Key Observables for Quinoxaline Complexes |

| IR Spectroscopy | Shifts in ν(N-H), δ(N-H), and ν(C-O) bands; appearance of new ν(M-N) and ν(M-O) bands. |

| UV-Vis Spectroscopy | Shifts in ligand-centered π-π* and n-π* transitions; appearance of d-d and charge-transfer bands. |

| NMR Spectroscopy | Changes in chemical shifts of protons and carbons adjacent to coordination sites in diamagnetic complexes. |

| Mass Spectrometry | Determination of molecular weight and confirmation of complex stoichiometry. |

Applications in Catalysis

While specific catalytic applications of metal complexes derived from 2-Quinoxalinamine, 3-ethoxy- are not extensively documented, the broader class of quinoxaline-based ligands and their metal complexes have demonstrated significant catalytic activity in a variety of organic transformations. The nitrogen atoms within the quinoxaline ring, along with the amino and ethoxy functional groups, provide multiple coordination sites for metal ions, which can then act as Lewis acid catalysts.

Metal complexes involving amino acids and related structures have shown promise in oxidation reactions. For instance, molybdenum and vanadium complexes are known to be efficient catalysts for the epoxidation of alkenes. scirp.orgsemanticscholar.org The catalytic activity of such complexes is influenced by the nature of the metal center and the ligand framework. In the context of 2-Quinoxalinamine, 3-ethoxy-, its coordination to transition metals could facilitate similar catalytic processes, although specific research in this area is limited.

Chiral salen transition metal complexes, which share some structural motifs with potential chelates of 2-Quinoxalinamine, 3-ethoxy-, are effective catalysts in asymmetric synthesis, such as the alkylation of amino acid derivatives. nih.gov The steric and electronic properties of the ligand play a crucial role in the stereoselectivity of these reactions.

The following table summarizes the catalytic applications of related amino-metal complexes in oxidation reactions, providing a potential framework for the future investigation of 2-Quinoxalinamine, 3-ethoxy- complexes.

| Metal Ion | Substrate | Reaction Type | Catalyst System | Yield/Selectivity |

| Mo(VI) | Cyclohexene | Epoxidation | Mo-amino acid complex | High activity |

| V(IV) | Cyclohexene | Epoxidation | V-amino acid complex | High activity |

| Cu(II) | Alkenes | Epoxidation | Polymer coated Cu(II)-amino acid complex | 92-94% selectivity |

Role as Chelating Agents

The structure of 2-Quinoxalinamine, 3-ethoxy-, featuring a bidentate N,N-donor system from the quinoxaline nitrogen and the exocyclic amino group, suggests its potential as an effective chelating agent for various transition metal ions. The formation of stable five- or six-membered chelate rings is a key feature of such ligands, enhancing the stability of the resulting metal complexes.

The chelating properties of quinoxaline derivatives have been explored, particularly in the context of their biological activity. For example, 2,3-bis(2-pyridyl)-5,8-quinoxalinediones have been synthesized and shown to possess metal-chelating properties, which are linked to their cytotoxic effects. nih.gov These compounds require in situ reduction and the presence of a metal ion like Cu(II) to exhibit their DNA-cleaving activity. nih.gov

The table below presents information on the chelating behavior of related compounds, offering insights into the potential of 2-Quinoxalinamine, 3-ethoxy- as a chelating ligand.

| Ligand | Metal Ion(s) | Application/Property |

| 2,3-bis(2-pyridyl)-5,8-quinoxalinediones | Cu(II) | Antitumor activity, DNA cleavage |

| L-leucine | Fe(II), Fe(III), Cu(I), Cu(II) | Formation of stable complexes |

| Ascorbic Acid | Fe(III), Cu(II) | Redox-active complexes |

Supramolecular Chemistry Applications

The planar structure of the quinoxaline ring system, combined with the potential for hydrogen bonding from the amino group, makes 2-Quinoxalinamine, 3-ethoxy- and its metal complexes interesting building blocks for supramolecular assemblies. The formation of extended structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and coordination bonds is a hallmark of supramolecular chemistry.

Metal-organic frameworks (MOFs) and coordination polymers are prominent examples of supramolecular structures where metal ions are linked by organic ligands. The incorporation of functional ligands like quinoxaline derivatives can impart specific properties to these materials, such as porosity, catalytic activity, or luminescence.

While specific examples involving 2-Quinoxalinamine, 3-ethoxy- are scarce, the principles of supramolecular assembly in metal complexes are well-established. The interplay of ligand design and metal coordination geometry dictates the final architecture of the supramolecular structure. The ethoxy group in 2-Quinoxalinamine, 3-ethoxy- could also influence the packing and intermolecular interactions in the solid state.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of transition metal complexes are largely determined by the d-electron configuration of the metal ion and the ligand field environment. Quinoxaline-based ligands, being N-donors, typically create a moderate to strong ligand field.

Cobalt(II) Complexes: Cobalt(II) complexes can exist in both high-spin and low-spin states, and their electronic spectra and magnetic moments are indicative of their geometry. Octahedral Co(II) complexes typically exhibit three spin-allowed d-d transitions and have magnetic moments higher than the spin-only value due to orbital contributions. researchgate.net A mixed-valent trinuclear Co(III)-Co(II)-Co(III) complex with a Schiff-base ligand has been shown to be paramagnetic due to the high-spin Co(II) center, with a magnetic moment of 5.73 µB at 300 K. nih.gov

Nickel(II) Complexes: Nickel(II) complexes are commonly found in octahedral or square planar geometries. Octahedral Ni(II) complexes are paramagnetic with magnetic moments typically in the range of 2.9-3.4 B.M. scielo.br Their electronic spectra show characteristic d-d transitions. Square planar Ni(II) complexes are generally diamagnetic. The magnetic properties of Ni(II) dimethoxybenzoates suggest they are high-spin complexes with weak electrostatic ligand fields and octahedral coordination. scielo.br

Copper(II) Complexes: Copper(II) complexes often exhibit distorted geometries due to the Jahn-Teller effect. They are typically paramagnetic with a magnetic moment corresponding to one unpaired electron (around 1.73 B.M.). Electronic spectra of Cu(II) complexes often show a broad, asymmetric d-d band in the visible region. nih.gov Magnetic susceptibility measurements of various copper(II) quinaldinate compounds with amino alcohols revealed antiferromagnetic interactions between the copper(II) centers. rsc.org

The following table summarizes the typical electronic and magnetic properties of Co(II), Ni(II), and Cu(II) complexes with related nitrogen- and oxygen-donor ligands.

| Metal Ion | Geometry | Spin State | Typical Magnetic Moment (B.M.) | Key Electronic Spectral Features |

| Co(II) | Octahedral | High-spin | 4.7 - 5.2 | Three d-d transitions |

| Ni(II) | Octahedral | High-spin | 2.9 - 3.4 | Three d-d transitions |

| Ni(II) | Square Planar | Low-spin | Diamagnetic | Strong absorptions in the visible region |

| Cu(II) | Distorted Octahedral/Square Planar | - | 1.7 - 2.2 | Broad, asymmetric d-d band |

Structure Activity Relationship Sar Studies in Quinoxalinamine Research

Impact of Substituent Modifications on Biological Activity

The biological activity of quinoxalinamine derivatives is highly sensitive to the nature and position of substituents on the quinoxaline (B1680401) core. The amino group at the C2 position and the substituent at the C3 position are particularly crucial for modulating the pharmacological profile.

Research on various quinoxaline derivatives has demonstrated that modifications at the C2 and C3 positions significantly influence their biological activities, which range from anticancer to antimicrobial effects. For instance, the introduction of different aryl or alkyl groups can alter the binding affinity of the compound to its biological target.

In the context of anticancer activity, studies have shown that the nature of the substituent at the C2 position of the quinoxaline ring is a critical determinant of potency. For example, the replacement of a methoxy group with an ethoxy group has been observed to affect the anticancer activity of certain quinoxaline derivatives. Furthermore, the presence of an amino group at C2 is a common feature in many biologically active quinoxaline compounds.

The substitution pattern on the benzo ring of the quinoxaline nucleus also plays a pivotal role. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, thereby influencing its interaction with biological macromolecules. For instance, the introduction of a nitro group at the C6 position has been shown to enhance the activity of some quinoxalinone-based inhibitors. nih.gov

A summary of the impact of various substituents on the biological activity of quinoxaline derivatives is presented in the table below.

| Position of Substitution | Type of Substituent | Impact on Biological Activity |

| C2 | Amino Group | Often essential for biological activity. |

| C2 | Alkyl/Aryl Groups | Modulates potency and selectivity. |

| C3 | Ethoxy Group | Can influence binding affinity. |

| C3 | Phenethyl Group | Shown to enhance inhibitory activity in some analogs. nih.gov |

| C6 | Nitro Group | Can enhance activity and selectivity. nih.gov |

Physicochemical Properties and Activity Correlation

The biological activity of quinoxalinamine derivatives is intrinsically linked to their physicochemical properties. Parameters such as lipophilicity, polar surface area (PSA), and hydrophobicity govern the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds, as well as their ability to interact with their biological targets.

Lipophilicity , often expressed as logP, is a critical factor influencing the ability of a compound to cross biological membranes. A balanced lipophilicity is generally desired, as highly lipophilic compounds may exhibit poor solubility and be prone to metabolic degradation, while highly hydrophilic compounds may have difficulty crossing cell membranes.

Polar Surface Area (PSA) is another key descriptor that correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. Generally, a lower PSA is associated with better membrane permeability.

Hydrophobicity plays a significant role in the binding of quinoxalinamine derivatives to their target proteins. Hydrophobic interactions are often a major driving force for ligand-receptor binding.

Steric and Electronic Effects on Biological Profiles

The steric and electronic properties of substituents on the quinoxalinamine scaffold have a profound impact on the biological profiles of these molecules.

Steric effects relate to the size and shape of the substituents. Bulky groups can cause steric hindrance, which may either prevent or enhance the binding of the molecule to its target, depending on the topography of the binding site. For example, the introduction of a bulky substituent at a specific position might orient the molecule more favorably within the active site of an enzyme, leading to enhanced activity. Conversely, a large group could clash with the protein surface, resulting in decreased affinity.

The following table summarizes the general influence of steric and electronic effects on the biological activity of quinoxalinamine derivatives.

| Effect | Influence on Biological Profile |

| Steric | Affects binding affinity and selectivity through conformational constraints and interactions with the target's surface. |

| Electronic | Modulates pKa, hydrogen bonding capacity, and overall reactivity, thereby influencing target interaction. |

Conformation-Activity Relationships

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The study of conformation-activity relationships seeks to understand how the spatial arrangement of atoms in a molecule influences its interaction with its biological target.

For quinoxalinamine derivatives, the relative orientation of the substituents, particularly at the C2 and C3 positions, can significantly impact their ability to fit into a binding pocket. The flexibility or rigidity of the molecule also plays a role. A more rigid molecule may have a higher affinity for its target if its low-energy conformation corresponds to the bioactive conformation, but it may have difficulty adapting to different binding sites.

Computational modeling and techniques like X-ray crystallography and NMR spectroscopy are often employed to study the preferred conformations of quinoxalinamine derivatives and to visualize their binding modes. This information is invaluable for understanding the molecular basis of their activity and for designing new analogs with improved properties. The importance of conformational analysis in complementing classic SAR studies has been highlighted in the design of biologically active natural product analogues. rsc.org

Design Principles for Enhanced Selectivity and Potency (Preclinical)

The insights gained from SAR studies provide a rational basis for the design of new quinoxalinamine derivatives with enhanced selectivity and potency. The goal is to develop compounds that interact strongly with their intended target while minimizing off-target effects.

Key design principles include:

Targeted Modifications: Based on the established SAR, specific positions on the quinoxalinamine scaffold can be identified for modification to improve potency. For example, if a particular substituent is found to be crucial for activity, analogs with similar but optimized groups can be synthesized.

Introduction of Selectivity-Enhancing Moieties: By understanding the differences in the binding sites of related proteins, it is possible to introduce functional groups that favor binding to the desired target over others.

Optimization of Physicochemical Properties: Fine-tuning properties like lipophilicity and PSA can lead to improved pharmacokinetic profiles, ensuring that the compound reaches its target in sufficient concentrations.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, computational methods can be used to design molecules that fit precisely into the binding site, maximizing favorable interactions.

Through the iterative process of design, synthesis, and biological evaluation, guided by the principles of SAR, researchers can systematically improve the therapeutic potential of quinoxalinamine derivatives.

Emerging Research Directions for 2 Quinoxalinamine, 3 Ethoxy

Design and Synthesis of Novel Hybrid Molecules

A significant trend in medicinal chemistry is the design of hybrid molecules, where two or more pharmacophores are combined to create a single molecule with potentially enhanced or synergistic biological activity. For the 2-Quinoxalinamine, 3-ethoxy- scaffold, this approach offers numerous possibilities for creating novel therapeutic agents.